molecular formula C14H21NO3 B14854340 beta-Me-Tyr(tBu)-OH

beta-Me-Tyr(tBu)-OH

Cat. No.: B14854340
M. Wt: 251.32 g/mol
InChI Key: PVOLDVYXXMZPIL-AWEZNQCLSA-N
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Description

Beta-Me-Tyr(tBu)-OH: is a synthetic derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The compound features a tert-butyl group attached to the hydroxyl group of the tyrosine molecule, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Me-Tyr(tBu)-OH typically involves the protection of the hydroxyl group of tyrosine with a tert-butyl group. This can be achieved through the reaction of tyrosine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions often include:

  • Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
  • Temperature: Room temperature to slightly elevated temperatures (25-50°C).
  • Reaction Time: Several hours to overnight.

Industrial Production Methods

Industrial production of This compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

  • Continuous flow reactors for better control of reaction conditions.
  • Purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Beta-Me-Tyr(tBu)-OH: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halides or other nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution could introduce a new functional group in place of the tert-butyl group.

Scientific Research Applications

Beta-Me-Tyr(tBu)-OH: has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on metabolic pathways and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which beta-Me-Tyr(tBu)-OH exerts its effects can involve interactions with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cell surface receptors, influencing cellular signaling pathways.

    Metabolic Pathways: The compound could affect metabolic pathways by altering the activity of key enzymes.

Comparison with Similar Compounds

Beta-Me-Tyr(tBu)-OH: can be compared with other similar compounds, such as:

    Tyrosine: The parent amino acid, which lacks the tert-butyl group.

    Beta-Me-Tyr-OH: A derivative without the tert-butyl group.

    Tyr(tBu)-OH: A derivative with the tert-butyl group but without the beta-methyl group.

The uniqueness of This compound lies in its specific structural modifications, which can influence its chemical properties and biological activity compared to these similar compounds.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

(2S)-2-amino-2-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid

InChI

InChI=1S/C14H21NO3/c1-13(2,3)18-11-7-5-10(6-8-11)9-14(4,15)12(16)17/h5-8H,9,15H2,1-4H3,(H,16,17)/t14-/m0/s1

InChI Key

PVOLDVYXXMZPIL-AWEZNQCLSA-N

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)OC(C)(C)C)(C(=O)O)N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C)(C(=O)O)N

Origin of Product

United States

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